

3,5-Diiodothyropropionic Acid (DITPA): A Technical Whitepaper

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Compound of Interest

Compound Name: 3,5-Diiodothyropropionic acid

Cat. No.: B072738

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CAS Number: 1158-10-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has garnered significant interest for its potential therapeutic applications, particularly in cardiovascular diseases and metabolic disorders. As a thyromimetic compound, DITPA selectively interacts with thyroid hormone receptors, demonstrating a distinct profile of biological activity compared to endogenous thyroid hormones. This technical guide provides a comprehensive overview of DITPA, including its physicochemical properties, mechanism of action, and a summary of key findings from preclinical and clinical studies. Detailed experimental protocols and visualizations of its signaling pathway and experimental workflows are presented to support further research and development efforts.

Physicochemical Properties

DITPA is a white to off-white crystalline solid.^[1] Its chemical structure is characterized by a thyronine backbone with two iodine atoms at the 3 and 5 positions of the inner phenyl ring.^[1]

Property	Value	Reference
CAS Number	1158-10-7	[1][2]
Molecular Formula	C ₁₅ H ₁₂ I ₂ O ₄	[1][2][3]
Molecular Weight	510.06 g/mol	[2][3]
IUPAC Name	3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid	[3]
Synonyms	3,5-Ditpa, Dipro, Hydrocinnamic acid, 4-(p-hydroxyphenoxy)-3,5-diiodo-	[1]
Appearance	White to off-white crystalline solid	[1]
Solubility	Soluble in water and organic solvents. Slightly soluble in DMSO and methanol.	[1][4]
Storage	-20°C	[4]
Stability	≥ 4 years at -20°C	[4]

Mechanism of Action

DITPA exerts its biological effects primarily through its interaction with thyroid hormone receptors (TRs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. There are two major isoforms of TRs, TR α and TR β , which are encoded by separate genes. DITPA binds to both TR α and TR β , albeit with a lower affinity compared to the endogenous thyroid hormone T3.[5] This interaction initiates a cascade of molecular events that modulate the expression of target genes involved in a wide range of physiological processes.

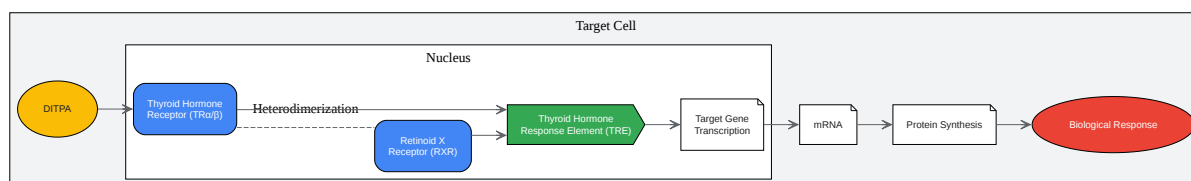
Thyroid Hormone Receptor Binding

DITPA has been shown to bind to both TR α 1 and TR β 1 isoforms. The binding affinities (K_a) have been reported as:

Receptor Isoform	Binding Affinity (Ka) (M ⁻¹)	Reference
TRα1	2.40 x 10 ⁷	[6]
TRβ1	4.06 x 10 ⁷	[6]

Signaling Pathway

Upon binding to DITPA, the thyroid hormone receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This receptor-ligand complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription.



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DITPA Genomic Signaling Pathway

Biological Activities and Therapeutic Potential

DITPA has demonstrated a range of biological activities in preclinical and clinical studies, suggesting its potential utility in various therapeutic areas.

Cardiovascular Effects

A significant focus of DITPA research has been on its cardiovascular effects. In animal models of heart failure, DITPA has been shown to improve cardiac output and reduce left ventricular

end-diastolic pressure without significantly increasing heart rate.[7] Clinical trials in patients with congestive heart failure have shown that DITPA can increase the cardiac index and decrease systemic vascular resistance.[7][8] It has also been observed to promote a healthy vasculature in the myocardium.[9]

Metabolic Effects

DITPA exhibits thyromimetic effects on metabolism, leading to reductions in serum cholesterol and low-density lipoprotein (LDL) cholesterol.[8] It has also been associated with weight loss.[8] These metabolic effects are attributed to its action in the liver, where it can upregulate the expression of genes involved in lipid metabolism.

Neuroprotective Effects

Thyroid hormones are known to have neuroprotective effects, and their analogs, including DITPA, are being investigated for their potential in neurological disorders. DITPA can enter cells independently of the MCT8 transporter, a deficiency of which leads to severe psychomotor retardation (Allan-Herndon-Dudley syndrome).[10][11] Studies in children with MCT8 deficiency have shown that DITPA can normalize thyroid hormone levels and reduce hypermetabolism.[12][13]

Summary of Preclinical and Clinical Data

Preclinical Data

Model System	Dosage/Concentration	Key Findings	Reference
Hypothyroid Rats	150-1500 μ g/100g	Increased left ventricular dP/dt with less tachycardia compared to L-thyroxine.	[14]
Rat Heart Cell Culture	EC ₅₀ \approx 5 x 10 ⁻⁷ M	Induced α -myosin heavy chain mRNA expression.	[14]
Mct8-deficient Mice	0.3 mg/100g body weight (daily IP)	Ameliorated hypermetabolism and normalized serum T3 levels.	[11]
Thyroidectomized Rats	80 mg slow-release pellets (6 weeks)	Prevented myocardial arteriolar loss.	[9]

Clinical Trial Data: Phase II Study in Heart Failure (Goldman et al., 2009)

A phase II multicenter, randomized, placebo-controlled, double-blind trial was conducted in patients with New York Heart Association class II to IV congestive heart failure.[8]

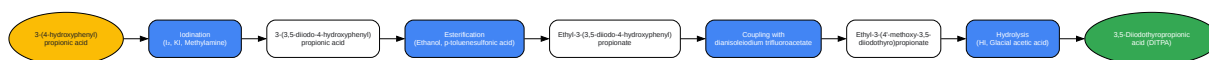
Parameter	DITPA Group (n=57)	Placebo Group (n=29)	p-value	Reference
Cardiac Index	+18%	-	-	[8]
Systemic Vascular Resistance	-11%	-	-	[8]
Serum Cholesterol	-20%	-	-	[8]
LDL Cholesterol	-30%	-	-	[8]
Body Weight	-11 lbs	-	-	[8]

Note: While hemodynamic and metabolic parameters improved, there was no evidence of symptomatic benefit in congestive heart failure, and the drug was poorly tolerated at the administered doses.[8]

Experimental Protocols

Synthesis of 3,5-Diiodothyropropionic Acid

A representative synthetic method involves the iodination of 3-(4-hydroxyphenyl)propionic acid followed by coupling and hydrolysis steps.



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Synthetic Workflow for DITPA

Detailed Protocol (based on Patent WO 02/060389 A2):[15]

- **Iodination:** 3-(4-hydroxyphenyl)-propionic acid is dissolved in aqueous methylamine. An iodine solution (iodine and potassium iodide in water) is added dropwise to the reaction mixture. The reaction is stirred to completion.
- **Esterification:** The resulting 3-(3,5-diiodo-4-hydroxyphenyl) propionic acid is reacted with ethanol in the presence of a catalytic amount of p-toluenesulfonic acid to form the ethyl ester.
- **Coupling:** The ethyl ester is then coupled with dianisoleiodium trifluoroacetate.
- **Hydrolysis:** The final step involves the hydrolysis of both the ethyl ester and the methyl ether using hydrogen iodide and glacial acetic acid to yield DITPA.
- **Purification:** The crude product is purified by reverse-phase HPLC.

In Vitro Thyroid Hormone Receptor Binding Assay

A competitive binding assay can be used to determine the affinity of DITPA for thyroid hormone receptors.

Principle: This assay measures the ability of a test compound (DITPA) to compete with a radiolabeled thyroid hormone (e.g., ^{125}I -T₃) for binding to a specific thyroid hormone receptor isoform.

Materials:

- Recombinant human thyroid hormone receptors (TR α 1 and TR β 1)
- Radiolabeled T₃ ([^{125}I]T₃)
- DITPA
- Assay buffer
- Scintillation fluid and counter

Procedure:

- A constant amount of the thyroid hormone receptor and radiolabeled T_3 are incubated in the assay buffer.
- Increasing concentrations of unlabeled DITPA are added to the incubation mixture.
- The mixture is incubated to allow for competitive binding to reach equilibrium.
- The receptor-bound and free radiolabeled T_3 are separated (e.g., using size-exclusion chromatography).
- The radioactivity of the bound fraction is measured using a scintillation counter.
- The concentration of DITPA that inhibits 50% of the specific binding of the radiolabeled T_3 (IC_{50}) is determined.
- The binding affinity (K_a) can be calculated from the IC_{50} value.

Animal Model of Heart Failure

Model: Myocardial infarction-induced heart failure in rats or rabbits is a commonly used model.

Procedure:

- Induction of Myocardial Infarction: Animals are anesthetized, and the left anterior descending coronary artery is permanently ligated to induce a myocardial infarction.
- Treatment: Following a recovery period, animals are treated with DITPA (e.g., daily subcutaneous injections or via slow-release pellets) or a placebo.
- Functional Assessment: Cardiac function is assessed at baseline and at various time points post-treatment using techniques such as echocardiography (to measure ejection fraction, fractional shortening) and invasive hemodynamics (to measure left ventricular pressures and dP/dt).
- Histological Analysis: At the end of the study, hearts are harvested for histological analysis to assess infarct size and cardiac remodeling.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle: Reverse-phase HPLC is used to separate DITPA from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Typical Conditions:

- Column: C₁₈ reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
- Mobile Phase: A gradient of acetonitrile and water (with an additive like trifluoroacetic acid) is commonly used.
- Flow Rate: 1.0 mL/min
- Detection: UV detection at a wavelength where DITPA has significant absorbance (e.g., 225 nm).
- Injection Volume: 20 µL
- Quantification: The purity of DITPA is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Conclusion

3,5-Diiodothyropropionic acid is a promising thyroid hormone analog with a unique pharmacological profile. Its selective actions on the cardiovascular and metabolic systems, coupled with its potential neuroprotective effects, make it a valuable tool for research and a candidate for further drug development. This technical guide provides a foundational understanding of DITPA, summarizing its key characteristics and providing detailed experimental insights to facilitate future investigations into its therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and to optimize its therapeutic window for various clinical applications.

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